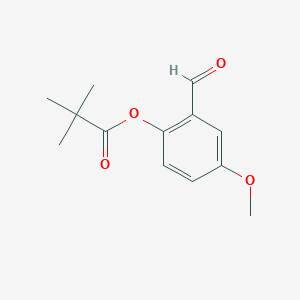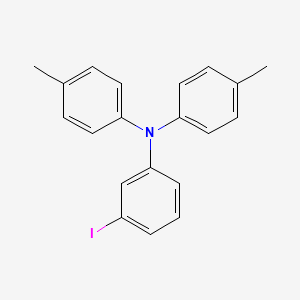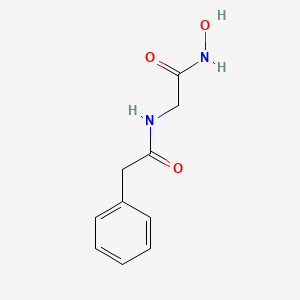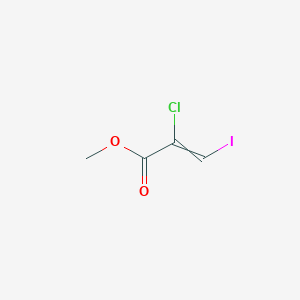
Propanoic acid, 2,2-dimethyl-, 2-formyl-4-methoxyphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2,2-dimethyl-, 2-formyl-4-methoxyphenyl ester is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields such as chemistry, biology, and industry. The compound’s structure includes a propanoic acid backbone with dimethyl and formyl groups, as well as a methoxyphenyl ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 2-formyl-4-methoxyphenyl ester typically involves esterification reactions. One common method is the reaction of 2,2-dimethylpropanoic acid with 2-formyl-4-methoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 2-formyl-4-methoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2,2-dimethylpropanoic acid, 2-carboxy-4-methoxyphenyl ester.
Reduction: 2,2-dimethylpropanoic acid, 2-hydroxymethyl-4-methoxyphenyl ester.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanoic acid, 2,2-dimethyl-, 2-formyl-4-methoxyphenyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2,2-dimethyl-, 2-formyl-4-methoxyphenyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ester moiety can undergo hydrolysis, releasing the active form of the compound. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Propanoic acid, 2,2-dimethyl-, 2-formyl-2-methyl-, (4-methoxyphenyl)methyl ester .
- Propanoic acid, 2-methyl-, (4-methoxyphenyl)methyl ester .
Uniqueness
Propanoic acid, 2,2-dimethyl-, 2-formyl-4-methoxyphenyl ester is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
859235-62-4 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
(2-formyl-4-methoxyphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)12(15)17-11-6-5-10(16-4)7-9(11)8-14/h5-8H,1-4H3 |
Clave InChI |
OPNOBTUJDGLBME-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)
![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)



![N-[1-(4-Methoxyphenyl)but-3-en-1-yl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14179618.png)
![2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid](/img/structure/B14179622.png)
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide)](/img/structure/B14179623.png)



![[Hydroxy(phenyl)methyl]propanedinitrile](/img/structure/B14179650.png)

